6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine
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Overview
Description
6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine is a complex organic compound with a unique structure that combines a pyridine ring, a purine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the sulfanyl group and the purine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]tetrazolo[1,5-b]pyridazine
- 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
Uniqueness
6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine is unique due to its specific combination of a pyridine ring, a purine ring, and a sulfanyl group This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
918898-61-0 |
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Molecular Formula |
C10H10N6OS |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
6-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,9-dihydro-2H-purin-2-amine |
InChI |
InChI=1S/C10H10N6OS/c11-10-14-8-7(12-5-13-8)9(15-10)18-6-3-1-2-4-16(6)17/h1-5,7,10H,11H2,(H,12,13,14) |
InChI Key |
JHIMQIPJTDBEED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=NC(N=C3C2N=CN3)N)[O-] |
Origin of Product |
United States |
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